molecular formula C16H15N3O4S B2828870 2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid CAS No. 851398-36-2

2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid

Cat. No.: B2828870
CAS No.: 851398-36-2
M. Wt: 345.37
InChI Key: NUBYKENDTGVHPV-UHFFFAOYSA-N
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Description

The compound 2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid features a pyridine core substituted with a cyano group, dimethylcarbamoyl moiety, furan-2-yl ring, and a methyl group, along with a sulfanyl acetic acid side chain.

Properties

IUPAC Name

2-[3-cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-9-13(16(22)19(2)3)14(11-5-4-6-23-11)10(7-17)15(18-9)24-8-12(20)21/h4-6H,8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBYKENDTGVHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)SCC(=O)O)C#N)C2=CC=CO2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835931
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid typically involves multiple steps, including the formation of the pyridine ring, the introduction of the cyano and dimethylcarbamoyl groups, and the attachment of the furan ring. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano and dimethylcarbamoyl groups, using reagents such as sodium hydroxide or ammonia.

    Addition: The compound can participate in addition reactions, especially at the double bonds within the furan and pyridine rings.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Notable Properties Reference
Target Compound Pyridine 3-Cyano, 5-dimethylcarbamoyl, 4-furan-2-yl, 6-methyl, sulfanyl acetic acid High polarity due to carboxylic acid group -
Ethyl ester () Pyridine 4-Amino, 5-cyano, 6-methylsulfanyl, sulfanyl acetic acid ethyl ester Lipophilic ester; crystal structure resolved
442648-07-9 () Triazole 5-Furan-2-yl, sulfanyl acetamide, 3-fluorophenyl Potential metabolic stability
Pyridin-2-one (1) () Pyridin-2-one 4-Dimethylamino, 4-acetylphenyl, hydroxyl Hydrogen-bonding capacity
2-Chloro-6-trifluoromethyl-pyridine-3-sulfonyl chloride () Pyridine Chloro, trifluoromethyl, sulfonyl chloride Electrophilic reactivity

Research Findings and Implications

  • Synthetic Routes : Diazonium coupling () and esterification/hydrolysis () are viable methods for introducing sulfanyl acetic acid side chains .
  • Electronic Effects : The furan-2-yl group () may enhance π-π stacking interactions, while dimethylcarbamoyl (target compound) could improve solubility in polar solvents .

Biological Activity

2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid (CAS Number: 851398-36-2) is a compound with significant potential in pharmaceutical applications due to its unique structural properties. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid is C16H15N3O4S, with a molecular weight of 345.4 g/mol. The compound features a pyridine ring substituted with a furan group and a sulfanyl acetic acid moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid exhibit antimicrobial properties. A study utilizing disk diffusion assays demonstrated that extracts containing similar structures showed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CCandida albicans12

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown that derivatives with similar functional groups can induce apoptosis in cancer cell lines through the activation of caspase pathways .

Case Study: Apoptosis Induction
In a study examining the effects of related compounds on human cancer cell lines, it was observed that treatment with these compounds resulted in a significant increase in apoptotic cells when compared to control groups. The mechanism was linked to the upregulation of pro-apoptotic factors .

The biological activity of 2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the sulfanyl group may interact with thiol groups in enzymes, inhibiting their function.
  • Interference with Cellular Signaling : The compound may modulate signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in microbial cells, leading to cell death .

Q & A

Q. What are the optimal synthetic routes for preparing 2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid?

  • Methodological Answer : The synthesis typically involves coupling a pyridine core with functionalized thiols. A key intermediate is the pyridine derivative 3-cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-thiol , which reacts with bromoacetic acid or its esters under basic conditions (e.g., NaH in DMF) to form the sulfanylacetic acid moiety. Reaction optimization should focus on solvent polarity, temperature (60–80°C), and stoichiometric ratios to minimize side products like disulfides . Purity can be enhanced via recrystallization using ethanol/water mixtures.

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the pyridine ring. The furan-2-yl group’s protons (δ 6.3–7.4 ppm) and dimethylcarbamoyl’s singlet (δ 2.8–3.1 ppm) are diagnostic.
  • XRD : Single-crystal X-ray diffraction (as in ) can confirm the planar geometry of the pyridine ring, dihedral angles between the furan and pyridine moieties, and hydrogen-bonding patterns (e.g., N–H···O interactions involving the acetamide group) .
  • IR : Validate the cyano group (ν ~2200 cm1^{-1}) and carbonyl stretches (ν ~1680–1720 cm1^{-1}) from the dimethylcarbamoyl and acetic acid groups.

Q. What are the key chemical reactivity profiles of this compound under varying conditions?

  • Methodological Answer :
  • Oxidation : The sulfanyl (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO2_2-) using H2_2O2_2 or m-CPBA, which alters solubility and bioactivity .
  • Hydrolysis : The cyano group (-CN) can hydrolyze to carboxylic acid (-COOH) under acidic or basic conditions (e.g., H2_2SO4_4/H2_2O or NaOH/H2_2O2_2), requiring pH monitoring to avoid over-degradation.
  • Substitution : The methyl group on the pyridine ring may undergo halogenation (e.g., NBS/light) or nitration (HNO3_3/H2_2SO4_4) to diversify the scaffold .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using Gaussian or ORCA to predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets like kinase enzymes. The furan-2-yl and dimethylcarbamoyl groups often engage in π–π stacking and hydrogen bonding, respectively.
  • MD Simulations : Assess stability of ligand–target complexes in explicit solvent (e.g., TIP3P water) over 100+ ns trajectories to identify persistent binding modes .

Q. What experimental strategies address contradictions in reported bioactivity data?

  • Methodological Answer :
  • Dose-Response Curves : Use Hill slope analysis to compare EC50_{50} values across studies. Inconsistent results may arise from assay conditions (e.g., serum concentration in cell-based assays) .
  • Metabolite Profiling : LC-MS/MS can identify degradation products or active metabolites that may explain divergent in vitro vs. in vivo results.
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to rule out off-target effects .

Q. How can reaction engineering improve scalability of the synthesis?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous-flow reactors to control exothermic steps (e.g., thiol–acetic acid coupling) and reduce batch variability .
  • Catalysis : Screen Pd/Cu catalysts for Suzuki–Miyaura couplings to introduce aryl groups (e.g., furan derivatives) with higher yields and lower byproducts.
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and automate endpoint detection .

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